N,N-Dimethyltryptamine

Serotonin receptor pharmacology Psychedelic drug discovery GPCR functional selectivity

N,N-Dimethyltryptamine (DMT) is the only serotonergic psychedelic reference compound with established endogenous sigma-1 receptor regulatory activity (Ki = 14.8 μM)—a pharmacological target not meaningfully engaged by psilocin, 5-MeO-DMT, or LSD at physiological concentrations. For laboratories requiring accurate quantification in biological matrices, compound-specific certified reference materials are essential: chromatographic retention times and mass spectral fragmentation patterns preclude substitution with structural analogs. The CERILLIANT CRM (ISO Guide 34 certified) provides documented traceability for GC/MS and LC/MS forensic and clinical toxicology applications. Researchers investigating 5-HT₂A functional selectivity or sigma-1-mediated immunomodulation should select DMT as the prototypical reference compound in comparative panels with psilocin and 5-MeO-DMT.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 61-50-7
Cat. No. B1679369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyltryptamine
CAS61-50-7
SynonymsDimethyltryptamine
N,N Dimethyltryptamine
N,N-Dimethyltryptamine
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=CC=CC=C21
InChIInChI=1S/C12H16N2/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12/h3-6,9,13H,7-8H2,1-2H3
InChIKeyDMULVCHRPCFFGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble in dilute acetic and dilute mineral acids
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyltryptamine (DMT, CAS 61-50-7): Essential Procurement Specifications for Research-Grade Tryptamine Psychedelic


N,N-Dimethyltryptamine (DMT, CAS 61-50-7, C₁₂H₁₆N₂, MW 188.27) is a naturally occurring tryptamine alkaloid and prototypical serotonergic psychedelic. It functions as a dual-target ligand: an agonist at serotonin 5-HT₂A and 5-HT₂C receptors [1], and an endogenous regulator of the sigma-1 receptor chaperone protein (Ki = 14.8 μM) [2]. DMT also inhibits serotonin uptake at the plasma membrane serotonin transporter (SERT, Ki = 4.0 μM) [3]. As a certified reference material, DMT is supplied as a 1.0 mg/mL methanolic solution verified suitable for GC/MS and LC/MS applications in forensic toxicology, clinical toxicology, and urine drug testing .

N,N-Dimethyltryptamine (DMT): Why Psilocin, 5-MeO-DMT, and LSD Are Not Interchangeable in Research Applications


Procurement of a general-purpose "serotonergic psychedelic" reference standard without attention to compound-specific pharmacology introduces substantial experimental confounds. DMT's receptor interaction profile diverges quantitatively from close structural analogs including psilocin (4-hydroxy-DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and lysergic acid diethylamide (LSD) across binding affinity, functional efficacy, and off-target engagement [1]. Critically, DMT is the only member of this class for which endogenous sigma-1 receptor regulation has been established (Ki = 14.8 μM), a target not meaningfully engaged by psilocin or LSD at physiological concentrations [2]. Furthermore, DMT's unique pharmacokinetic profile—rapid metabolism and short duration of action—necessitates compound-specific analytical reference materials for accurate quantification in biological matrices, as cross-reactivity and retention time differences preclude reliable substitution of psilocin or 5-MeO-DMT standards in validated LC-MS/MS or GC-MS assays [3]. The following evidence quantifies these differentiation points.

N,N-Dimethyltryptamine (DMT) Product-Specific Quantitative Differentiation Evidence: Head-to-Head Comparisons with Psilocin, LSD, and 5-MeO-DMT


DMT Exhibits 3.1-Fold Higher 5-HT₂A Activation Potency Than Psilocin Despite Lower Binding Affinity

DMT activates the human 5-HT₂A receptor with an EC₅₀ of 0.076 ± 0.03 μM, representing 3.1-fold higher functional potency than psilocin (EC₅₀ = 0.721 ± 0.55 μM) [1]. Notably, this functional potency advantage exists despite DMT having approximately 4.8-fold lower binding affinity (Ki = 0.237 ± 0.04 μM) compared to psilocin (Ki = 0.049 ± 0.01 μM) at the same receptor, indicating higher intrinsic efficacy of DMT in Gq-mediated signaling [1]. Furthermore, DMT achieves a 5-HT₂A activation efficacy of 40 ± 11% maximum, compared to 16 ± 8% for psilocin—a 2.5-fold difference in maximal response capacity [1].

Serotonin receptor pharmacology Psychedelic drug discovery GPCR functional selectivity

DMT Is a Sigma-1 Receptor Ligand (Ki = 14.8 μM) Whereas Psilocin and LSD Show No Meaningful Engagement at This Target

DMT binds to the sigma-1 receptor with a Ki of 14.8 μM and functions as an endogenous regulator of this intracellular chaperone protein, inhibiting voltage-gated sodium channels in both native cardiac myocytes and heterologous sigma-1-expressing cells [1]. In contrast, comprehensive receptorome screening of psilocin and LSD reveals no detectable binding affinity for sigma-1 receptors at concentrations up to 10 μM [2]. This differential target engagement translates to functional consequences: DMT and 5-MeO-DMT both suppress pro-inflammatory cytokine production (IL-1β, IL-6, TNFα) and enhance anti-inflammatory IL-10 secretion in human monocyte-derived dendritic cells via sigma-1 receptor activation [3].

Sigma-1 receptor pharmacology Immunomodulation Neuroprotection

DMT Inhibits SERT with IC₅₀ of 3.1 μM, Comparable to Psilocin (3.9 μM) but Distinct from LSD Which Shows No SERT Activity

DMT inhibits the serotonin transporter (SERT) with an IC₅₀ of 3.1 μM (95% CI: 2.4–4.0 μM), demonstrating substrate-like behavior at plasma membrane SERT [1]. This inhibition potency is comparable to psilocin, which inhibits SERT with an IC₅₀ of 3.9 μM (95% CI: 3.1–4.8 μM)—representing a non-significant 1.26-fold difference [1]. In stark contrast, LSD exhibits no detectable SERT inhibition at concentrations up to 100 μM (IC₅₀ > 100 μM), a greater than 32-fold difference in potency relative to DMT [1].

Serotonin transporter inhibition Monoamine reuptake Polypharmacology

DMT Is Supplied as a Certified Reference Material with ISO Guide 34 Accreditation, Ensuring Lot-to-Lot Quantification Consistency for Forensic and Clinical Toxicology

DMT is available as a certified reference material (CRM) in the CERILLIANT product line (1.0 mg/mL in methanol), manufactured and certified to ISO Guide 34 and ISO/IEC 17025 accreditation standards . This certification provides documented traceability to SI units and ensures that each lot is verified for concentration accuracy and stability, with certificates of analysis documenting purity and expiration dating . The CRM is specifically validated for GC/MS and LC/MS applications in clinical toxicology, urine drug testing, and forensic analysis . In contrast, psilocin and 5-MeO-DMT reference standards, while also available from the same supplier, are distinct catalog items with independent certification and are not analytically interchangeable due to differing retention times and mass spectral fragmentation patterns [1].

Forensic toxicology Clinical toxicology Analytical method validation

DMT Exhibits a Distinct 5-HT₂C Receptor Desensitization Profile Not Observed with 5-HT₂A Receptors or with Other Tryptamines

In electrophysiological studies using Xenopus oocytes expressing cloned rat 5-HT₂A and 5-HT₂C receptors, DMT (10 μM) produced agonist responses at both receptor subtypes [1]. However, a key differential observation was that the 5-HT₂C receptor, but not the 5-HT₂A receptor, exhibited profound desensitization following repeated DMT applications [1]. This receptor-subtype-selective desensitization has not been reported for psilocin or LSD in comparable oocyte expression systems [1]. The functional consequence is that DMT's signaling through 5-HT₂C receptors is self-limiting upon repeated stimulation, a property that may differentiate its in vivo pharmacology from structurally related tryptamines.

5-HT2C receptor desensitization Receptor trafficking Sustained signaling

DMT Demonstrates a Brief 30-Minute Duration of Psychedelic Effect, Contrasting with the 2-Hour Duration of Psilocybin, Enabling Distinct Clinical Trial Design

In a Phase IIa randomized placebo-controlled trial (N=34 adults with major depressive disorder), intravenous DMT administration produced a brief psychedelic experience of approximately 30 minutes duration, after which participants were not subject to prolonged altered states [1]. In contrast, psilocybin produces psychedelic effects persisting for approximately 2 hours under clinical conditions [1]. This 4-fold difference in duration of action has direct implications for clinical workflow: DMT sessions require shorter clinical monitoring periods compared to psilocybin, potentially improving scalability and patient throughput in psychedelic-assisted therapy protocols [1]. The trial demonstrated significant reduction in depression scores (Montgomery-Åsberg Depression Rating Scale) at 1 and 2 weeks post-dose versus placebo, with effects sustained through 12 weeks in open-label follow-up [1].

Clinical trial design Psychedelic-assisted therapy Pharmacokinetic-pharmacodynamic relationship

N,N-Dimethyltryptamine (DMT): Evidence-Driven Research and Industrial Application Scenarios


Forensic Toxicology and Clinical Urine Drug Testing: Quantitative Confirmation of DMT Using Certified Reference Materials

Laboratories performing quantitative confirmation of DMT in biological matrices require compound-specific certified reference materials (CRMs) to ensure method accuracy and compliance with accreditation standards. The CERILLIANT DMT CRM (1.0 mg/mL in methanol) is ISO Guide 34 certified and validated for GC/MS and LC/MS applications, providing documented traceability and lot-specific certificates of analysis . Substitution with psilocin or 5-MeO-DMT reference standards is analytically invalid due to differing chromatographic retention times (DMT elution order distinct from 5-MeO-DMT and psilocin on standard GC and HPLC columns) and unique mass spectral fragmentation patterns [1].

Sigma-1 Receptor Pharmacology and Immunomodulation Research

Investigators studying sigma-1 receptor-mediated immunomodulation or neuroprotection should select DMT as the prototypical endogenous sigma-1 regulator (Ki = 14.8 μM) . DMT and 5-MeO-DMT both suppress pro-inflammatory cytokine production (IL-1β, IL-6, TNFα) and enhance IL-10 secretion in human monocyte-derived dendritic cells via sigma-1 activation [1]. Notably, psilocin and LSD do not engage sigma-1 receptors at physiologically relevant concentrations, making DMT the only appropriate serotonergic psychedelic reference compound for studies where sigma-1 pharmacology is the primary endpoint [2].

5-HT₂A Receptor Functional Selectivity and Biased Agonism Studies

For research programs investigating 5-HT₂A receptor functional selectivity and Gq versus β-arrestin signaling bias, DMT provides a reference profile distinct from psilocin and LSD. DMT exhibits 3.1-fold higher functional activation potency (EC₅₀ = 0.076 μM) and 2.5-fold higher maximal efficacy (40% max) at 5-HT₂A compared to psilocin (EC₅₀ = 0.721 μM; 16% max) . Additionally, DMT shows a distinct signaling trajectory in Gq dissociation and β-arrestin2 recruitment assays compared to both psilocin and 5-MeO-DMT [3]. Researchers comparing agonist efficacy across tryptamine psychedelics should procure DMT, psilocin, and 5-MeO-DMT as a comparative panel rather than assuming functional interchangeability.

Clinical Psychedelic-Assisted Therapy Trials Requiring Short-Acting Intervention

Clinical research organizations designing psychedelic-assisted therapy protocols may select DMT over psilocybin when shorter-duration interventions are operationally advantageous. Intravenous DMT produces psychedelic effects of approximately 30 minutes duration, compared to approximately 2 hours for psilocybin—a 4-fold reduction that may reduce clinical monitoring burden and improve patient throughput . Phase IIa clinical evidence demonstrates significant reduction in depression scores sustained through 12 weeks, supporting the viability of this shorter-duration model .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Dimethyltryptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.